![molecular formula C₁₀H₁₀O₃S B1142738 Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate CAS No. 94019-89-3](/img/structure/B1142738.png)
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
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Overview
Description
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is a heterocyclic compound containing a thiophene ring fused with a benzene ring.
Preparation Methods
The synthesis of Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate typically involves the Gewald reaction, which is a multi-component reaction involving a ketone, a cyanoacetate, and elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature . Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives .
Scientific Research Applications
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 4-Keto-4,5,6,7-tetrahydrothianaphthene
These compounds share similar structural features but differ in their substituents and functional groups, which can significantly affect their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups that confer distinct properties and applications .
Biological Activity
Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate (CAS No. 112101-60-7) is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C10H10O3S
- Molecular Weight : 210.25 g/mol
- Boiling Point : Not specified in available data
- Melting Point : 92-94 °C
Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines, demonstrating potential as anticancer agents. A review highlighted that several tetrahydrobenzo[b]thiophene derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 and CCRF-CEM .
Compound | Cancer Cell Line | IC50 Value |
---|---|---|
Example 1 | MDA-MB-231 | 0.75 µM |
Example 2 | CCRF-CEM | 0.31 µM |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. In vitro studies demonstrated efficacy against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways in microbial cells .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds from the tetrahydrobenzo[b]thiophene class have been shown to possess anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory conditions .
The biological activity of this compound is thought to be mediated through several mechanisms:
- HDAC Inhibition : Compounds in this class may act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in gene expression regulation.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
- Cell Cycle Arrest : Evidence suggests that they can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Anticancer Effects : A study involving the administration of methyl 7-oxo derivatives showed a significant reduction in tumor size in animal models compared to controls.
- Antimicrobial Efficacy : Clinical trials indicated that formulations containing tetrahydrobenzo[b]thiophenes were effective against resistant strains of bacteria.
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRNJGBNFXAHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C2=C1C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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